[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride
Overview
Description
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit various biological activities, including antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects . These activities suggest that the compound may interact with a range of biological targets.
Mode of Action
For instance, some 1,2,4-triazole derivatives have been shown to inhibit the aggregation of proteins, suggesting a potential mechanism of action .
Biochemical Pathways
For instance, some 1,2,4-triazole derivatives have been shown to exhibit antitumor activities, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Result of Action
For instance, some 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against tumor cell lines .
Biochemical Analysis
Biochemical Properties
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase IV, which is essential for DNA replication and cell division . The compound’s interaction with this enzyme involves binding to its catalytic domain, thereby preventing the enzyme from performing its function. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its binding to topoisomerase IV results in enzyme inhibition, which disrupts DNA replication and cell division . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been found to inhibit key metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, it can affect the levels of specific metabolites, such as ATP and NADH, which are essential for cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-1,2,4-triazole with formaldehyde and ammonium chloride, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
Scientific Research Applications
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: The compound exhibits biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment.
Comparison with Similar Compounds
[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Unlike other triazole derivatives, it has shown promising results in antitumor activity and luminescent sensing applications .
Properties
IUPAC Name |
(4-phenyl-1,2,4-triazol-3-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTECDWWQYWVAQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016794-97-0 | |
Record name | (4-phenyl-4H-1,2,4-triazol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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